METHYL 2-{2-[(4-METHOXY-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-4-METHYLPENTANOATE
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Overview
Description
Methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as urea and β-ketoesters.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyrimidine ring.
Acetamido Group Addition: The acetamido group is added through an amide bond formation reaction, typically using acyl chlorides or anhydrides.
Esterification: The final step involves esterification to form the methyl ester group, usually achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and acetamido groups play crucial roles in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{2-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate
- Methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino]acetamido}-4-methylpentanoate
Uniqueness
Methyl 2-{2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamido}-4-methylpentanoate is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The sulfanyl group also provides distinct properties, such as the ability to undergo oxidation to form sulfoxides and sulfones, which can further modulate its activity.
Properties
IUPAC Name |
methyl 2-[[2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-8(2)5-9(13(20)22-4)15-11(19)7-23-14-16-10(18)6-12(17-14)21-3/h6,8-9H,5,7H2,1-4H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJKIOYWAQHZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=O)N1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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